molecular formula C6H3F3INO B1447269 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine CAS No. 1227601-20-8

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1447269
CAS No.: 1227601-20-8
M. Wt: 288.99 g/mol
InChI Key: RVWNLYNWUKBZFC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a hydroxyl group at the fourth position, an iodine atom at the third position, and a trifluoromethyl group at the second position on the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:

    Halogenation: Introduction of the iodine atom at the third position of the pyridine ring using iodine and a suitable oxidizing agent.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the second position using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Hydroxylation: Introduction of the hydroxyl group at the fourth position using a hydroxylating agent such as hydrogen peroxide or a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of 4-oxo-3-iodo-2-(trifluoromethyl)pyridine.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Used in the development of functional materials, such as polymers and coatings, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, further stabilizing the compound-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 4-Chloro-2-(trifluoromethyl)pyridine
  • 3-Bromo-2-(trifluoromethyl)pyridine

Uniqueness

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of the hydroxyl group, iodine atom, and trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct physicochemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNLYNWUKBZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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